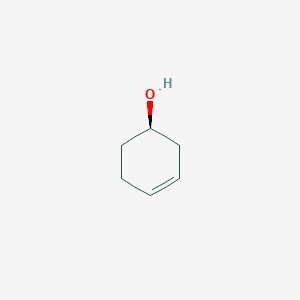
(R)-Cyclohex-3-enol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Cyclohex-3-enol is a chiral alcohol with a cyclohexene ring structure
Synthetic Routes and Reaction Conditions:
Hydrogenation of Cyclohex-3-enone: One common method involves the asymmetric hydrogenation of cyclohex-3-enone using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric excess.
Reduction of Cyclohex-3-enone: Another approach is the reduction of cyclohex-3-enone using reducing agents like sodium borohydride or lithium aluminum hydride. The choice of chiral auxiliaries or catalysts can direct the formation of the ®-enantiomer.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation using chiral catalysts is preferred due to its efficiency and scalability. The reaction is typically carried out under high pressure and temperature to achieve optimal yields.
Types of Reactions:
Oxidation: ®-Cyclohex-3-enol can undergo oxidation to form cyclohex-3-enone. Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.
Reduction: The compound can be reduced to cyclohexanol using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, and other chromium-based oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Cyclohex-3-enone.
Reduction: Cyclohexanol.
Substitution: Depending on the nucleophile, products can include ethers, esters, or halides.
Chemistry:
Synthesis of Chiral Ligands: ®-Cyclohex-3-enol is used in the synthesis of chiral ligands for asymmetric catalysis.
Building Block: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound is explored for its potential in drug synthesis, particularly in the development of chiral drugs.
Biochemical Studies: It is used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry:
Materials Science: ®-Cyclohex-3-enol is used in the production of polymers and other materials with specific chiral properties.
Mechanism of Action
The mechanism by which ®-Cyclohex-3-enol exerts its effects depends on its application. In asymmetric catalysis, it acts as a chiral ligand, influencing the stereochemistry of the reaction products. In biological systems, its interactions with enzymes and receptors are governed by its chiral structure, which can lead to different biological activities compared to its (S)-enantiomer.
Comparison with Similar Compounds
(S)-Cyclohex-3-enol: The enantiomer of ®-Cyclohex-3-enol, with similar chemical properties but different biological activities.
Cyclohexanol: A saturated alcohol with a similar structure but lacking the double bond.
Cyclohex-3-enone: The oxidized form of ®-Cyclohex-3-enol.
Uniqueness:
Chirality: The ®-enantiomer’s unique stereochemistry makes it valuable in asymmetric synthesis.
Reactivity: The presence of both a hydroxyl group and a double bond provides diverse reactivity, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H10O |
|---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(1R)-cyclohex-3-en-1-ol |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2/t6-/m0/s1 |
InChI Key |
ABZZOPIABWYXSN-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@H](CC=C1)O |
Canonical SMILES |
C1CC(CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


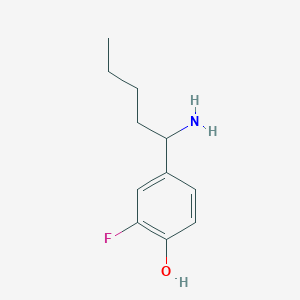
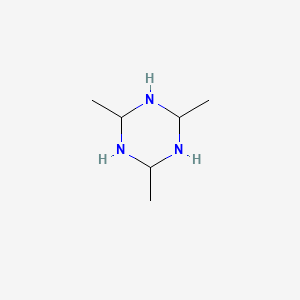
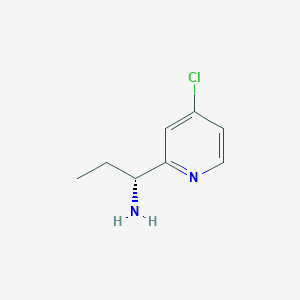
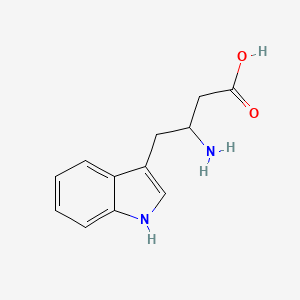
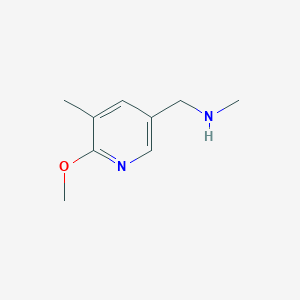
![6-Phenyl-5-thia-4-azaspiro[2.5]octane 5,5-dioxide](/img/structure/B12959296.png)
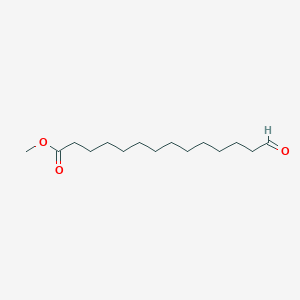
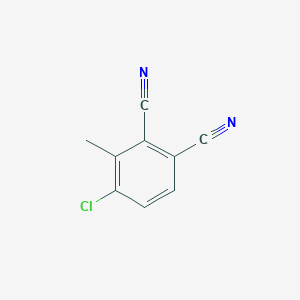

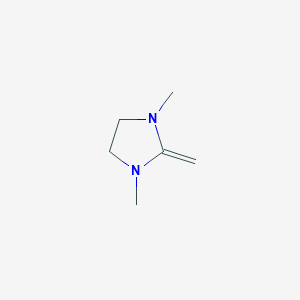
![7-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12959310.png)
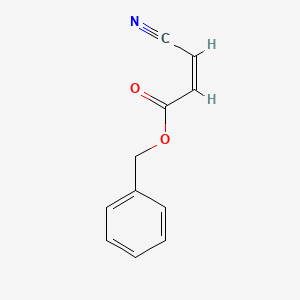
![5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12959331.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12959334.png)
